molecular formula C19H20O2 B1663864 4-O-Methylhonokiol CAS No. 68592-15-4

4-O-Methylhonokiol

Cat. No. B1663864
CAS RN: 68592-15-4
M. Wt: 280.4 g/mol
InChI Key: OQFHJKZVOALSPV-UHFFFAOYSA-N
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Description

4-O-Methylhonokiol is a neolignan, a type of phenolic compound . It is found in the bark of Magnolia grandiflora and in M. virginiana . It has been shown to have various biological activities, including acting as a PPARγ agonist, and inhibiting NF-κB activity . It is also a CB receptor ligand, showing inverse agonism and partial agonism via different pathways .


Synthesis Analysis

The synthesis of two derivatives of lignan 4’-O-methylhonokiol, i.e., 4’-methoxy-5-propyl-1,1’-biphenyl-2-ol and 4’-(2-fluoroethoxy)-2-hydroxy-5-propyl-1,1’-biphenyl has been described .


Molecular Structure Analysis

The molecular formula of this compound is C19H20O2 . Its average mass is 280.361 Da and its monoisotopic mass is 280.146332 Da .


Chemical Reactions Analysis

This compound activates CB receptors and also inhibits the oxygenation of the major endocannabinoid 2-AG COX-2 in a substrate-selective manner . This leads to potential synergistic effects at CB receptors .


Physical And Chemical Properties Analysis

The density of this compound is 1.1±0.1 g/cm3 . Its boiling point is 396.5±30.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.2±3.0 kJ/mol . The flash point is 176.2±9.5 °C .

Scientific Research Applications

Neuroprotection and Alzheimer's Disease

4-O-methylhonokiol, derived from Magnolia officinalis, has shown promise in neuroprotection, particularly in the context of Alzheimer's disease (AD). Studies indicate its efficacy in ameliorating memory impairment and reducing amyloidogenesis and neuroinflammation, which are key factors in AD progression. For instance, Lee et al. (2012) demonstrated that this compound could ameliorate lipopolysaccharide (LPS)-induced memory impairment and prevent expression of inflammatory proteins in the brain (Lee et al., 2012). Additionally, its role in inhibiting LPS-induced amyloidogenesis via anti-inflammatory mechanisms suggests potential as a therapeutic agent against neuroinflammation-associated AD development or progression.

Anxiolytic Effects

This compound has also been studied for its anxiolytic-like effects. Han et al. (2011) compared its effects with those of diazepam, a known anxiolytic. The study found that this compound enhanced GABAergic transmission and increased chloride influx, contributing to its anxiolytic-like properties (Han et al., 2011).

Effects on Hair Growth and TGF-β Signaling

Kim et al. (2017) explored the effects of this compound on TGF-β-induced cell cycle arrest in human keratinocytes. The study found that it could protect cells from TGF-β1-induced cell cycle arrest by regulating both canonical and non-canonical pathways of TGF-β signaling, suggesting a role in promoting hair growth (Kim et al., 2017).

Pharmacokinetics and Metabolism

Yu et al. (2014) characterized the pharmacokinetics and metabolism of this compound in rats. The study provided insights into its systemic clearance, oral bioavailability, and metabolic pathways, which are crucial for understanding its therapeutic potential (Yu et al., 2014).

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory properties, particularly in inhibiting NF-kappaB activity. Oh et al. (2009) highlighted its efficacy in reducing inflammatory reactions, further emphasizing its potential as an anti-inflammatory agent (Oh et al., 2009).

Mechanism of Action

Target of Action

4-O-Methylhonokiol (MH) is a natural neolignan found in the Magnolia species . It primarily targets the CB2 receptor , a G protein-coupled receptor in the endocannabinoid system . It also inhibits the activity of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain .

Mode of Action

MH acts as a ligand for the CB2 receptor , showing inverse agonism and partial agonism via different pathways, including cAMP and Ca2+ . This interaction can lead to potential synergistic effects at CB receptors . Additionally, MH inhibits the oxygenation of the major endocannabinoid 2-AG via COX-2 in a substrate-selective manner .

Biochemical Pathways

MH influences several biochemical pathways. It has been shown to suppress the PI3K/Akt signaling pathway , thereby reducing the survival of certain cells . It also influences the Wnt signaling pathway , which is associated with spinal and cardiac ventricle deformities . Furthermore, MH can induce the release of neurotrophic factors through ERK activation .

Pharmacokinetics

MH is absorbed at 0.85 hours and has a short half-life of 0.35 hours when administered orally at a dose of 0.6 mg/kg in rabbits . A more recent study in rats further investigated the pharmacokinetics and metabolism of MH .

Result of Action

MH has several pharmacological effects, leading to its exploration as a potential therapy for various conditions. It has been shown to have anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic effects . It also promotes neurite outgrowth in rat embryonic neuronal cells .

Action Environment

The differential sensitivity of MH in embryos was found to be developmental stage-specific . Certain molecules can serve as promising markers at the transcriptional and phenotypical levels, responding to absorption of MH in the developing embryo . .

Safety and Hazards

Ensure adequate ventilation when handling 4-O-Methylhonokiol. Provide accessible safety shower and eye wash station. Personal protective equipment should include safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Future Directions

The acetylated amine 3-n-acetylamino-4’-o-methylhonokiol emerged as a stable, long-lasting derivative with high potency and efficiency . This study provides valuable insights into the structure–activity relationship of honokiol and derivatives. The findings of this study could be used to design new compounds with improved biological properties .

properties

IUPAC Name

2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-4-6-14-8-10-18(20)17(12-14)15-9-11-19(21-3)16(13-15)7-5-2/h4-5,8-13,20H,1-2,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFHJKZVOALSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218693
Record name 4-Methoxyhonokiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68592-15-4
Record name 4-Methoxyhonokiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68592-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyhonokiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HONOKIOL MONO-METHYL ETHER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293101
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Record name 4-Methoxyhonokiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyhonokiol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUH6B83HJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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